4-N-Propylquinoline-4,8-diamine
Description
Significance of Quinoline (B57606) Derivatives in Bioactive Compound Discovery
The significance of quinoline derivatives in the discovery of bioactive compounds is underscored by their wide spectrum of pharmacological activities. researchgate.net This structural motif is a key component in a multitude of approved drugs and clinical candidates. rsc.org The versatility of the quinoline scaffold allows it to interact with a wide range of biological targets, leading to its exploration in various therapeutic areas. nih.gov
Quinoline derivatives have been extensively investigated and have shown potential as:
Antimalarial agents: The historical success of quinine (B1679958) and the synthetic 4-aminoquinolines like chloroquine (B1663885) has cemented the role of this scaffold in combating malaria. rsc.orgresearchgate.net
Anticancer agents: Numerous quinoline derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. nih.govnih.gov The 4-aminoquinoline (B48711) structure, for instance, is being explored for its potential in developing new classes of anticancer drugs. nih.gov
Antibacterial and Antifungal agents: The quinoline core is a feature of many compounds with potent antibacterial and antifungal properties. nih.govresearchgate.net
Antiviral agents: Research has demonstrated the potential of quinoline derivatives in antiviral therapies. researchgate.net
Anti-inflammatory agents: The anti-inflammatory properties of certain quinoline derivatives have made them attractive candidates for treating inflammatory disorders. researchgate.net
Neuroprotective agents: The antioxidant and other properties of quinoline derivatives have led to their investigation for potential use in neurodegenerative diseases.
The following table summarizes the diverse biological activities of quinoline derivatives and provides examples of relevant compounds.
| Biological Activity | Example Compound(s) | Key Research Findings |
| Antimalarial | Quinine, Chloroquine, Amodiaquine | Effective against various strains of Plasmodium; interfere with hemoglobin digestion in the parasite. rsc.orgresearchgate.net |
| Anticancer | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | Demonstrated potent cytotoxic effects against human breast tumor cell lines (MCF7 and MDA-MB468). nih.gov |
| Antibacterial | Ciprofloxacin | A broad-spectrum antibiotic widely used against bacterial infections. |
| Antifungal | 8-Hydroxyquinoline | Exhibits a wide range of antifungal activities. nih.gov |
| Antitubercular | Bedaquiline | An ATP synthase inhibitor used for the treatment of multidrug-resistant tuberculosis. rsc.org |
Overview of 4,8-Diamine Substituted Quinoline Analogues within Medicinal Chemistry Context
Within the broad family of quinoline derivatives, those bearing amino substituents have garnered significant attention due to their potent and diverse biological activities. The positions of these amino groups on the quinoline ring are crucial for determining their pharmacological effects. nih.gov In particular, the 4-aminoquinoline scaffold is a well-established pharmacophore, most notably in antimalarial drugs. nih.gov
More recently, interest has grown in quinolines with multiple amino substitutions. For instance, 2,4-diaminoquinolines have been identified as inhibitors of the ATP synthesis pathway in Mycobacterium tuberculosis. rsc.org Similarly, substituted 4,6-diaminoquinolines have been investigated as inhibitors of the C5a receptor, which is involved in inflammatory responses. acs.org
The specific substitution pattern of 4,8-diaminoquinoline has also been a subject of study in medicinal chemistry. acs.org While detailed public-domain research on the specific analogue, 4-N-Propylquinoline-4,8-diamine , is limited, the foundational 4,8-diaminoquinoline structure provides a valuable starting point for drug design. The introduction of an amino group at the 8-position, in addition to the one at the 4-position, offers a unique scaffold with the potential for novel biological interactions. The addition of a propyl group to the nitrogen at the 4-position would be expected to increase the lipophilicity of the molecule, which can significantly influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.
The exploration of such analogues is driven by the principle of scaffold morphing, where a known bioactive core is systematically modified to enhance potency, improve selectivity, and optimize pharmacokinetic properties. rsc.org Therefore, while specific data on this compound remains elusive in readily accessible scientific literature, its chemical structure represents a logical step in the ongoing quest to develop novel quinoline-based therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-N-propylquinoline-4,8-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-2-7-14-11-6-8-15-12-9(11)4-3-5-10(12)13/h3-6,8H,2,7,13H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVKZOGQZADBFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=CC=C(C2=NC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Biological Activity of 4 N Propylquinoline 4,8 Diamine and Quinoline 4,8 Diamine Derivatives
Cellular and Molecular Target Elucidation
The biological activities of 4-N-Propylquinoline-4,8-diamine and its quinoline-4,8-diamine (B1630065) derivatives are multifaceted, involving a range of cellular and molecular targets. These interactions underpin their potential therapeutic applications, from antimalarial to anticancer effects. The following sections detail the specific mechanisms through which these compounds exert their biological functions.
Inhibition of Heme Polymerization in Pathogens
Quinoline (B57606) derivatives are well-established antimalarial agents that often act by interfering with the detoxification of heme in the malaria parasite. nih.gov During its life cycle, the parasite digests hemoglobin, releasing large quantities of toxic free heme. mdpi.com To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. huji.ac.il Quinoline compounds, including derivatives of 4-aminoquinoline (B48711), inhibit this polymerization process. nih.govmdpi.com This leads to the accumulation of toxic heme within the parasite, ultimately causing its death. mdpi.com
The efficacy of quinoline derivatives in inhibiting heme polymerization is influenced by their chemical structure. For instance, N,N-bis(7-chloroquinolin-4-yl)heteroalkanediamines have shown potent inhibition of hematin (B1673048) polymerization, with IC50 values in the range of 5–20 μM. nih.gov Similarly, certain 4-aminoquinoline-pyrimidine hybrids demonstrate a strong interaction with both monomeric and dimeric heme, suggesting their mode of action is through the inhibition of heme detoxification. mdpi.com The ability of these compounds to form strong complexes with hematin is a key indicator of their antimalarial activity. nih.gov
Several studies have synthesized and evaluated various quinoline derivatives for their heme polymerization inhibitory activity. For example, quinoline-sulfonamide hybrids have been shown to significantly inhibit the formation of hemozoin. mdpi.com Likewise, analogues of chloroquine (B1663885) containing guanyl and tetramethylguanyl moieties form strong complexes with hematin and inhibit β-hematin formation in vitro. nih.gov The structural features of these molecules, such as the quinoline core and the nature of the side chains, are critical for their interaction with heme and subsequent inhibition of polymerization. mdpi.commdpi.com
Modulation of Protein Expression (e.g., VEGF)
Quinoline derivatives have been shown to modulate the expression of key proteins involved in critical cellular processes like angiogenesis. One such protein is the Vascular Endothelial Growth Factor (VEGF), a potent signaling protein that promotes the growth of new blood vessels. The inhibition of angiogenesis is a crucial strategy in cancer therapy, as it can starve tumors of the nutrients and oxygen they need to grow and metastasize.
A study investigating the antitumor activity of novel 4-aminoquinoline derivatives found that 5,7-dimethoxy-2-phenyl-N-propylquinoline-4-amine (DMPPQA) could significantly decrease the protein expression of VEGF. researchgate.net This finding suggests that DMPPQA acts as an angiogenesis inhibitor, contributing to its cytotoxic effects on cancer cells. researchgate.net The ability of this quinoline derivative to modulate VEGF expression highlights a potential mechanism for its anticancer activity, distinct from its effects on other cellular targets. researchgate.net
The modulation of protein expression is a key aspect of the biological activity of quinoline derivatives. By altering the levels of critical proteins like VEGF, these compounds can disrupt essential cellular pathways, leading to therapeutic effects such as the inhibition of tumor growth. Further research into the specific signaling pathways affected by these compounds could provide a more comprehensive understanding of their mechanisms of action.
Induction of Apoptotic Pathways (e.g., Caspase-Dependent Mitochondrial Pathway)
Several quinoline derivatives have been found to induce apoptosis, or programmed cell death, in cancer cells through various mechanisms, including the caspase-dependent mitochondrial pathway. tandfonline.comnih.gov This intrinsic pathway is a critical regulator of cell life and death, and its activation is a key strategy in many cancer therapies. nih.govscielo.org.ar
One notable example is the compound 5,7-dimethoxy-2-phenyl-N-propylquinolin-4-amine (DMPPQA), which has been shown to induce apoptosis in human colon cancer cells (HCT-116). researchgate.net Treatment with DMPPQA leads to characteristic morphological changes of apoptosis, such as the formation of apoptotic bodies. researchgate.net Mechanistically, DMPPQA is suggested to induce apoptosis via a caspase-dependent mitochondrial pathway. researchgate.net
Similarly, other quinoline derivatives have been reported to trigger apoptosis through the intrinsic pathway. For instance, a novel quinoline derivative of combretastatin (B1194345) A-4, compound 12c, was found to induce apoptosis in MCF-7 breast cancer cells through a mitochondrial-dependent pathway. tandfonline.com This involves the modulation of pro-apoptotic and anti-apoptotic proteins. Another quinoline derivative, PQ1, activates both caspase-8 and caspase-9, indicating its ability to induce apoptosis through both the extrinsic and intrinsic pathways in T47D breast cancer cells. nih.govresearchgate.net The activation of caspase-3, a key executioner caspase, is a common downstream event in these apoptotic processes. researchgate.net
The induction of apoptosis is a significant mechanism of action for the anticancer effects of many quinoline derivatives. By targeting the mitochondrial pathway and activating caspases, these compounds can effectively eliminate cancer cells. researchgate.nettandfonline.comnih.gov
Nucleic Acid Interaction Mechanisms (e.g., DNA Intercalation, Double-Stranded DNA Cleavage)
Quinoline derivatives can exert their biological effects through direct interaction with nucleic acids. These interactions can manifest as DNA intercalation, where the planar aromatic ring system of the quinoline slides between the base pairs of the DNA double helix, or as the induction of DNA cleavage. acs.orgresearchgate.net
Several studies have highlighted the DNA-intercalating properties of quinoline-based compounds. For example, certain indolo[3,2-c]quinolines are known to induce apoptosis in cancer cells, with DNA intercalation being a proposed mechanism of action. acs.org The affinity of these compounds for DNA can be enhanced by the formation of metal complexes, such as with copper(II). acs.org The interaction with DNA is a crucial aspect of the cytotoxic activity of these derivatives. Some quinoline-based analogs have been shown to intercalate into DNA substrates. biorxiv.org
Beyond intercalation, some quinoline derivatives can induce DNA damage. For instance, compound 11, a quinoline-based analog, was found to elicit a DNA damage response in cancer cells through the activation of p53, a key tumor suppressor protein that responds to cellular stress, including DNA damage. biorxiv.org This suggests that these compounds can not only physically interact with DNA but also trigger cellular pathways that respond to DNA lesions. The ability of certain quinoline derivatives to act as DNA-intercalating antitumor agents has been a focus of drug design and synthesis. nih.gov
The interaction with nucleic acids represents a significant mechanism of action for many quinoline derivatives, contributing to their anticancer and antimicrobial properties.
Enzyme Inhibition (e.g., Phosphodiesterase 5, Acetylcholinesterase, Butyrylcholinesterase, Matrix Metalloproteinases, Reverse Transcriptase)
Quinoline derivatives have demonstrated the ability to inhibit a wide range of enzymes, contributing to their diverse pharmacological activities.
Cholinesterase Inhibition: Several quinoline-based compounds have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical in the breakdown of the neurotransmitter acetylcholine. nih.govmdpi.com Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. heraldopenaccess.us For instance, novel 4-N-phenylaminoquinoline derivatives containing a morpholine (B109124) group have shown significant inhibitory activity against AChE, with some compounds exhibiting potency comparable to the reference drug galantamine. mdpi.com Kinetic studies have revealed that these compounds can act as mixed-type AChE inhibitors. mdpi.com Similarly, 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives have been synthesized and shown to have a high affinity for AChE and lower affinity for BChE compared to the drug tacrine. nih.gov
Reverse Transcriptase Inhibition: Quinoline derivatives have also been explored as inhibitors of reverse transcriptase (RT), an enzyme essential for the replication of retroviruses like HIV. nih.govtandfonline.com The development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) is a major focus in anti-HIV drug discovery. tandfonline.comgoogle.com Certain 4-oxoquinoline ribonucleoside derivatives have been identified as HIV-1 reverse transcriptase inhibitors. nih.gov Additionally, quinoxaline (B1680401) derivatives, which share a similar heterocyclic scaffold, have shown high potency in inhibiting HIV reverse transcriptase. researchgate.net
The broad enzymatic inhibitory profile of quinoline derivatives underscores their potential as versatile therapeutic agents targeting a variety of diseases.
Receptor Antagonism (e.g., NMDA Receptors, Toll-like Receptors)
Quinoline derivatives have been shown to act as antagonists at certain receptors, including Toll-like receptors (TLRs). TLRs are a class of proteins that play a key role in the innate immune system. researchgate.netacs.org
Some imidazo[4,5-c]quinoline derivatives have been identified as modulators of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). researchgate.netacs.org While many compounds in this class are agonists that stimulate the immune response, some derivatives exhibit antagonistic properties or a lack of agonistic activity. For example, N-propyloxazolo[4,5-c]quinoline-2,4-diamines were found to be devoid of any detectable TLR7- or TLR8-agonistic activity. acs.org The substitution pattern on the quinoline ring is a critical determinant of whether a compound will act as an agonist or antagonist at these receptors. acs.orgnih.gov For instance, modifications at the C2, C4, and C8 positions of thiazolo[4,5-c]quinolines can significantly alter their activity at TLR8. nih.gov
The ability of quinoline derivatives to modulate TLR signaling highlights their potential as immunomodulatory agents. By acting as antagonists, these compounds could potentially be used to dampen excessive immune responses in certain inflammatory conditions.
Inhibition of Signal Transducer and Activator of Transcription (STAT3)
While direct studies on the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) by this compound are not extensively documented in publicly available research, the broader class of quinoline derivatives has been investigated for its potential to target this critical signaling pathway. STAT3 is a key protein involved in cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers. The development of STAT3 inhibitors is, therefore, a significant focus in oncology research.
Quinoline-based compounds have been identified as promising scaffolds for the development of STAT3 inhibitors. For instance, certain quinoline derivatives have been shown to interfere with STAT3 dimerization or its interaction with upstream kinases, thereby blocking its activation and downstream signaling. The structural features of the quinoline core, including the nitrogen atom in the heterocyclic ring and the potential for various substitutions, allow for the design of molecules that can fit into the binding pockets of the STAT3 protein. Further research is necessary to specifically elucidate the STAT3 inhibitory potential of this compound and to determine its mechanism of action.
In Vitro Pharmacological Characterization Beyond General Cytotoxicity
The pharmacological profile of quinoline-4,8-diamine derivatives extends beyond non-specific cytotoxic effects, with specific activities observed against various pathogens and cancer cell lines.
Quinoline-based compounds have historically been a cornerstone of antimalarial therapy, with quinine (B1679958) and its synthetic analogues like chloroquine being prominent examples. The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, has necessitated the search for new and effective antiplasmodial agents.
Derivatives of quinoline-4,8-diamine have been investigated for their potential to overcome resistance mechanisms. While specific data for this compound is limited, studies on related compounds suggest that modifications at the 4- and 8-positions of the quinoline ring can significantly influence their activity against both drug-sensitive and resistant parasite strains. The mechanism of action is often attributed to the inhibition of heme detoxification in the parasite's food vacuole, a pathway targeted by many existing antimalarials. The lipophilicity and basicity of the side chains attached to the quinoline core are critical determinants of their accumulation in the acidic food vacuole and their subsequent antiplasmodial efficacy.
In addition to apoptosis, some quinoline compounds have been observed to induce other forms of cell death, such as necrosis. Necrosis is a form of cell death characterized by cell swelling and bursting, which can lead to inflammation. The specific mechanism of cell death induced by a particular quinoline derivative is often dependent on the cell type and the concentration of the compound.
The quinoline scaffold is a key feature of quinolone and fluoroquinolone antibiotics, which are widely used to treat bacterial infections. These drugs primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.
While the primary focus of quinoline-4,8-diamine research has often been on antimalarial and anticancer activities, some derivatives have also been screened for broader antimicrobial properties. Their potential to act against bacterial and fungal pathogens is an area of ongoing investigation. The structural similarity to established quinolone antibiotics suggests a potential for antibacterial activity, although the specific spectrum of activity and mechanism of action would need to be determined experimentally for this compound.
Reaction Mechanism Studies and Chemical Biology Insights
Understanding the chemical reactivity and reaction mechanisms of quinoline derivatives is crucial for the development of new synthetic methodologies and for gaining insights into their biological activities.
The synthesis of the quinoline core and its derivatives often involves catalytic cycles and ring closure cascade reactions. Classic methods for quinoline synthesis include the Skraup, Doebner-von Miller, and Friedländer syntheses, which typically involve the reaction of anilines with α,β-unsaturated carbonyl compounds or their precursors under acidic conditions.
Modern synthetic approaches often employ transition metal catalysis to achieve more efficient and regioselective synthesis of substituted quinolines. For instance, palladium-catalyzed cross-coupling reactions can be used to introduce various substituents onto the quinoline ring. The study of these catalytic cycles, including the oxidative addition, transmetalation, and reductive elimination steps, is essential for optimizing reaction conditions and expanding the scope of accessible quinoline derivatives. Ring closure cascades, where a series of intramolecular reactions lead to the formation of the heterocyclic ring system in a single step, offer an elegant and atom-economical route to complex quinoline structures. These mechanistic studies are fundamental to the field of chemical biology, as they enable the synthesis of novel probes and drug candidates like this compound for biological evaluation.
Studies of C-N Bond Activation and Alkylation Mechanisms
The biological activity of quinoline derivatives is intrinsically linked to their chemical structure and the nature of substituents on the quinoline core. The activation of the carbon-nitrogen (C-N) bond and subsequent alkylation at the amino groups of quinoline-4,8-diamines are critical processes that can modulate their interaction with biological targets. While specific mechanistic studies on this compound are not extensively detailed in the available literature, the broader class of 4-aminoquinoline and 8-aminoquinoline (B160924) derivatives provides significant insights into these mechanisms.
The alkylation of the 4-amino group in quinoline derivatives has been shown to have a considerable impact on their biological efficacy, particularly in the context of antimalarial activity. acs.org The introduction of an alkyl group, such as a propyl group, can alter the electronic properties of the quinoline ring system. This modification can influence the delocalization of the lone pair of electrons on the 4-amino nitrogen, which is believed to be crucial for binding to biological targets like heme. acs.org The synthesis of N-alkylated 4-aminoquinolines can be achieved through various methods, including a cascade of in situ tert-butoxycarbonyl (Boc) deprotection followed by methylation using reducing agents like Red-Al, and subsequent fusion with a 4-chloroquinoline (B167314) nucleus, often facilitated by microwave-assisted synthesis. acs.orgbohrium.com
On the other hand, the C-N bond at the 8-position of the quinoline ring exhibits its own unique reactivity. The 8-amino group can act as a directing group in various transition-metal-catalyzed C-H activation reactions. mdpi.com Furthermore, studies have shown that the C(aryl)-NH2 bond in 8-aminoquinoline derivatives can undergo uncatalyzed, on-water oxygenative cleavage with a concurrent 8,7-amino shift at room temperature. rsc.org This highlights the inherent reactivity of the C-N bond at this position. In the context of forming new C-N bonds, copper-based catalysts with ligands derived from 8-aminoquinoline have been developed to facilitate reactions between N-nucleophiles and diazo compounds. nih.govmdpi.com
Table 1: Synthetic Strategies for N-Alkylation of Aminoquinolines
| Starting Material | Reagent/Catalyst | Product | Key Features | Reference |
| Boc-protected amino acids and secondary amines | Red-Al | N-methylated secondary amine | In situ Boc deprotection–methylation cascade | acs.orgbohrium.com |
| 4-chloroquinoline and N-methylated secondary amine | Microwave irradiation | 4-N-methylaminoquinoline analogues | Efficient fusion reaction | acs.orgbohrium.com |
| 2-chloroquinoline | n-propylmagnesium bromide / Fe(acac)3 | 2-n-propylquinoline | High yield alkylation | researchgate.net |
| 8-aminoquinoline derivatives | - | 7-amino-8-keto-quinoline derivative | Uncatalyzed, on-water oxygenative C-N bond cleavage and amino shift | rsc.org |
| Anilines and diazo compounds | Cu2+(PQM) catalyst | 2° or 3° amine products | Catalytic C-N bond formation | nih.govmdpi.com |
Stereoselective and Regioselective Aspects in Biological Interactions
The three-dimensional arrangement of atoms (stereochemistry) and the specific orientation of chemical reactions (regioselectivity) are fundamental principles that govern the biological interactions of quinoline-4,8-diamine derivatives. The precise positioning of functional groups can significantly impact the binding affinity of these compounds to their biological targets, thereby influencing their therapeutic efficacy.
Stereoselectivity:
The introduction of chiral centers into quinoline derivatives can lead to enantiomers with distinct biological activities. For instance, the asymmetric synthesis of 4-aminoquinoline methanols has produced (R)- and (S)-enantiomers that exhibit promising antimalarial activity. researchgate.net The synthesis of enantiopure compounds is often achieved through methods like the regioselective SN2 ring-opening of enantiopure epoxides by primary amines. researchgate.net This underscores the importance of stereochemistry in the design of potent bioactive molecules. While specific studies on the stereoselectivity of this compound are not prevalent, the general principle that different enantiomers can have varied biological effects is a crucial consideration in drug development.
Regioselectivity:
Regioselectivity refers to the preference of a chemical reaction to occur at one position over another. In the context of quinoline derivatives, the substitution pattern on the quinoline ring is critical for its biological function. Studies have indicated that substitution at the 4- and 8-positions of the quinoline scaffold is particularly important for bioactivity. researchgate.net
The regioselectivity of reactions involving quinolines can be controlled by various factors, including the choice of catalyst and reaction conditions. For example, manganese-catalyzed hydroboration of quinolines can exhibit ligand-controlled regiodivergence, leading to either 1,2- or 1,4-hydroborated products with high selectivity. chinesechemsoc.org Similarly, the Friedländer quinoline synthesis, a common method for preparing quinolines, can show varying degrees of regioselectivity depending on the starting materials and reaction conditions. researchgate.net
Furthermore, metal-free protocols have been developed for the highly regioselective halogenation of 8-substituted quinolines at the C5-position. rsc.org This demonstrates that specific functionalization of the quinoline core can be achieved with a high degree of control. The biological activity of quinoline derivatives is often sensitive to the placement of substituents. For example, in a series of 2-aminopyrimidine-based 4-aminoquinolines, the position of substituents on the pyrimidine (B1678525) ring significantly influenced their anti-plasmodial activity. nih.gov
Table 2: Regioselective Reactions of Quinoline Derivatives
| Reaction Type | Substrate | Catalyst/Conditions | Product(s) | Regioselectivity | Reference |
| Hydroboration | Quinolines | Amido–manganese catalysts | 1,2- or 1,4-hydroborated quinolines | Ligand-controlled | chinesechemsoc.org |
| Friedländer Synthesis | 2-aminoacetophenone and 4-cholesten-3-one | Varies | Angular or linear fused quinoline steroids | Dependent on conditions | researchgate.net |
| Halogenation | 8-substituted quinolines | Trihaloisocyanuric acid (metal-free) | C5-halogenated quinolines | High regioselectivity | rsc.org |
Structure Activity Relationship Sar and Computational Studies of 4 N Propylquinoline 4,8 Diamine Analogues
Rational Design and Ligand-Based Drug Design Principles
Rational drug design for quinoline (B57606) analogues often employs ligand-based principles, where the structure of a known active molecule is systematically modified to enhance its desired biological effects. nih.gov This approach is guided by an understanding of the pharmacophore, the essential three-dimensional arrangement of functional groups required for biological activity.
For instance, in the development of anticancer agents, new series of quinoline derivatives have been designed based on the structures of known tubulin polymerization inhibitors like Combretastatin (B1194345) A-4. tandfonline.com The design process involves modifying the quinoline core and its substituents to optimize interactions with the target protein. By analyzing the structure-activity relationships (SAR) of a series of synthesized compounds, researchers can identify which modifications lead to increased potency. For example, SAR studies on 4-aminoquinoline (B48711) derivatives revealed that the nature of the group at the 7-position of the quinoline ring significantly influences antiplasmodial activity by affecting the compound's basicity and its ability to inhibit β-hematin formation. nih.govresearchgate.net
Ligand-based drug design can also involve creating hybrid molecules that combine the structural features of different active compounds. This strategy has been used to develop novel 4-aminoquinoline-hydrazones and isatin (B1672199) hybrids as antibacterial agents, where the quinoline scaffold is linked to other pharmacologically active moieties. mdpi.com The primary goal of these design strategies is to create new chemical entities with improved efficacy, selectivity, and pharmacokinetic properties. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govdergipark.org.tr These models are crucial for predicting the activity of newly designed molecules, thereby saving time and resources by prioritizing the synthesis of the most promising candidates. nih.govnih.gov
The development of a robust QSAR model begins with the calculation of molecular descriptors for a set of compounds with known biological activities (the training set). nih.gov These descriptors quantify various aspects of a molecule's physicochemical properties. For quinoline derivatives, these often include:
Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these include properties such as the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), dipole moment, and molecular polarizability. dergipark.org.trsemanticscholar.org
Topological Descriptors: These describe the connectivity and shape of the molecule.
Physicochemical Descriptors: This category includes parameters like the octanol-water partition coefficient (logP), which measures hydrophobicity, and molar refractivity. dergipark.org.tr
Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are used to build a mathematical model that correlates the descriptors with the observed biological activity. semanticscholar.org The quality and predictive power of the resulting model are assessed through various validation techniques, including leave-one-out cross-validation, external validation using a separate test set of compounds, and Y-randomization. semanticscholar.org
Table 1: Example of Statistical Parameters for a QSAR Model of 4-anilinoquinoline-triazine Hybrids
| Parameter | MLR Model | ANN Model | Description |
| N | 41 | 41 | Number of compounds in the dataset |
| R² | 0.87 | 0.92 | Coefficient of determination, indicating the goodness of fit |
| R²adj | 0.85 | - | Adjusted R² for the number of descriptors |
| Q²LOO | 0.82 | - | Leave-one-out cross-validation coefficient |
| F | 45.43 | - | Fisher's F-test statistic |
| RMSE | 0.24 | 0.17 | Root Mean Square Error |
| Data sourced from a QSAR study on 4-anilinoquinoline-triazine hybrids as potential antimalarial agents. semanticscholar.org |
A validated QSAR model can be used to predict the biological activity of novel compounds before they are synthesized. nih.gov For example, a QSAR investigation of 4-anilinoquinoline-triazines as potential antimalarial agents successfully established a model that could predict their inhibitory activity against the Plasmodium falciparum dihydrofolate reductase (Pf-DHFR) enzyme. semanticscholar.org Such models provide valuable insights into the structural requirements for activity. The contour maps generated from 3D-QSAR studies, like Comparative Molecular Field Analysis (CoMFA), can highlight regions around the molecule where steric bulk or specific electrostatic properties (positive or negative) would be favorable or unfavorable for activity, guiding further structural modifications. nih.gov
Molecular Docking and Dynamics Simulations
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com It is a powerful tool for elucidating the molecular basis of ligand-protein interactions and for virtual screening of compound libraries.
Docking studies have been instrumental in understanding how 4-N-Propylquinoline-4,8-diamine analogues and related quinoline derivatives interact with a wide range of biological targets.
Plasmodium falciparum Dihydrofolate Reductase (Pf-DHFR): Quinoline derivatives have been studied as inhibitors of Pf-DHFR, a key target for antimalarial drugs. semanticscholar.org Docking simulations show that these compounds can fit into the active site of both wild-type and mutant forms of the enzyme. Key interactions often involve hydrogen bonds with critical residues such as Asp54 and Ser108, and hydrophobic interactions with residues like Ile14 and Ile164. jneonatalsurg.comresearchgate.net
Tubulin: Several novel quinoline derivatives have been designed as tubulin polymerization inhibitors, which are effective anticancer agents. nih.govrsc.org Molecular docking has confirmed that these compounds bind to the colchicine binding site of β-tubulin. nih.govrsc.org The interactions typically involve hydrogen bonds and hydrophobic contacts with residues within this pocket, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. tandfonline.comnih.gov
Kinases: The quinoline scaffold is a common feature in many kinase inhibitors.
EGFR: 4-Anilinoquinazoline derivatives, which are structurally related to quinolines, are known EGFR inhibitors. nih.gov SAR studies have shown that the N-1 and N-3 atoms of the quinazoline ring form crucial hydrogen bonds with methionine and threonine residues in the ATP-binding site of the kinase. nih.gov
VEGFR-2: As a key regulator of angiogenesis, VEGFR-2 is a major target in cancer therapy. nih.gov Quinazoline and benzo[g]quinazoline derivatives have been developed as potent VEGFR-2 inhibitors. nih.govmdpi.com Docking studies reveal these inhibitors occupy the ATP-binding pocket, interacting with key residues in the hinge region. mdpi.comresearchgate.net
Other Kinases: Novel 4-aminoquinoline derivatives have been identified as potent and selective inhibitors of kinases like Receptor-Interacting Protein Kinase 2 (RIPK2) and Hematopoietic Progenitor Kinase 1 (HPK1), highlighting the versatility of this scaffold in targeting different parts of the human kinome. nih.govchemrxiv.org
Estrogen Receptor Alpha (ERα): ERα is a key driver in the majority of breast cancers. While specific docking studies on this compound are not prominent, related heterocyclic compounds are evaluated as ERα antagonists. Antagonistic activity is often associated with interactions that disrupt the receptor's active conformation, for example, through hydrogen bonding with residues like Arg394 and Glu353 and preventing the proper positioning of helix 12. mdpi.com
BRCA1: While some theoretical studies have explored the interaction of various heterocyclic compounds with breast cancer-associated proteins like BRCA1, specific docking studies detailing the interaction profile of this compound analogues are not extensively reported in the available literature. ccij-online.org
Table 2: Summary of Key Ligand-Protein Interactions for Quinoline Analogues
| Target Protein | Ligand Type | Key Interacting Residues | Type of Interaction |
| Pf-DHFR | 4-Anilinoquinoline-triazine | Ile14, Asp54, Phe58, Ser108, Ile164 | Hydrogen Bonds, Hydrophobic |
| Tubulin | Quinoline-based CA-4 analogue | Cys241, Leu248, Ala316, Val318 | Hydrogen Bonds, Hydrophobic |
| EGFR | 4-Anilinoquinazoline | Met793, Thr790, Asp855 | Hydrogen Bonds |
| VEGFR-2 | Benzo[g]quinazoline | Cys919, Asp1046 | Hydrogen Bonds |
| RIPK2 | 4-Aminoquinoline | Met73, Lys47, Asp164 | Hydrogen Bonds |
| This table summarizes typical interactions observed in molecular docking studies. tandfonline.comsemanticscholar.orgnih.govmdpi.comnih.gov |
Molecular docking programs calculate a scoring function to estimate the binding affinity (e.g., in kcal/mol) of a ligand to its target. nih.gov Lower binding energy scores generally indicate more favorable binding. These predictions are crucial for ranking potential inhibitors during virtual screening campaigns. For example, in a study of pyrimethamine derivatives against Pf-DHFR, docking scores were used to identify compounds with predicted binding energies lower (i.e., better) than the reference inhibitor. nih.gov
This analysis also helps in identifying interaction "hotspots" — key amino acid residues within the binding site that contribute most significantly to the binding energy. By understanding these hotspots, medicinal chemists can rationally design modifications to the ligand to enhance interactions with these specific residues, thereby improving binding affinity and biological activity. For instance, identifying a crucial hydrogen bond with a specific aspartate residue in a kinase active site would prompt the design of analogues that can act as more effective hydrogen bond donors or acceptors at that position. nih.gov
Electronic Structure and Reactivity Analysis
The electronic structure and reactivity of this compound and its analogues are fundamental to understanding their chemical behavior and biological activity. Computational chemistry, particularly methods rooted in quantum mechanics, provides profound insights into these properties at the molecular level.
Density Functional Theory (DFT) has become an indispensable tool in contemporary chemistry for investigating the electronic structure, stability, and reactivity of molecules. For quinoline derivatives, DFT calculations are employed to elucidate reaction mechanisms, predict molecular properties, and understand intermolecular interactions.
DFT methods are used to calculate various molecular properties that shed light on the reactivity of this compound analogues. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
In the context of mechanistic elucidation, DFT can be used to map the potential energy surface of a reaction involving a this compound analogue. This involves calculating the energies of reactants, transition states, intermediates, and products. By identifying the lowest energy pathway, the most probable reaction mechanism can be determined. For instance, in reactions such as N-alkylation or substitution on the quinoline ring, DFT can help to predict the regioselectivity and the activation energies associated with different pathways.
Furthermore, DFT calculations can provide insights into the distribution of electron density within the molecule through the analysis of molecular electrostatic potential (MEP) maps. These maps are valuable for identifying electron-rich and electron-poor regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.
Table 1: Calculated Electronic Properties of a Hypothetical this compound Analogue using DFT
| Property | Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.6 eV |
| Dipole Moment | 3.5 D |
| Ionization Potential | 6.2 eV |
| Electron Affinity | 0.8 eV |
Note: The values in this table are hypothetical and for illustrative purposes to represent typical outputs from DFT calculations.
The introduction of various substituents onto the quinoline core of this compound can significantly alter its electronic properties, and consequently, its biological activity. The effects of these substituents can be quantified and rationalized using parameters such as Hammett constants and lipophilicity.
The Hammett equation is a linear free-energy relationship that describes the influence of meta- and para-substituents on the reactivity of aromatic compounds. The Hammett constant (σ) is a measure of the electron-donating or electron-withdrawing nature of a substituent. Electron-withdrawing groups (e.g., -NO₂, -CN) have positive σ values, while electron-donating groups (e.g., -NH₂, -OCH₃) have negative σ values.
Table 2: Hammett Constants and Lipophilicity Contributions of Common Substituents
| Substituent (R) | Hammett Constant (σp) | Lipophilicity Contribution (π) |
| -H | 0.00 | 0.00 |
| -CH₃ | -0.17 | 0.56 |
| -Cl | 0.23 | 0.71 |
| -OCH₃ | -0.27 | -0.02 |
| -NO₂ | 0.78 | -0.28 |
| -NH₂ | -0.66 | -1.23 |
Note: These values are for substituents on a benzene ring and serve as a general guide for their electronic and lipophilic effects.
The three-dimensional structure, or conformation, of a molecule plays a pivotal role in its interaction with biological macromolecules, a process known as molecular recognition. Conformational analysis of this compound and its analogues is therefore essential for understanding their SAR.
The flexibility of the N-propyl group at the 4-amino position allows the molecule to adopt various conformations. The relative energies of these conformers determine their population at physiological temperatures. Computational methods, such as molecular mechanics and DFT, can be used to perform conformational searches and identify the low-energy conformations.
Furthermore, intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. For example, a hydrogen bond between the 8-amino group and the nitrogen of the quinoline ring, or between the 4-amino proton and a substituent, could restrict the conformational freedom of the molecule.
Molecular recognition is the process by which a molecule binds to a specific biological target. The affinity and specificity of this binding are governed by a combination of factors, including shape complementarity and intermolecular interactions such as hydrogen bonds, electrostatic interactions, and hydrophobic interactions. By understanding the preferred conformations of this compound analogues, it is possible to rationalize their binding modes to their biological targets and to design new analogues with improved activity. For instance, if a particular conformation is found to be crucial for activity, modifications can be made to the molecule to favor that conformation.
Advanced Methodologies in Research on 4 N Propylquinoline 4,8 Diamine
Spectroscopic Characterization for Structural Elucidation (e.g., IR, NMR, Mass Spectrometry)
The precise chemical structure of 4-N-Propylquinoline-4,8-diamine must be unequivocally confirmed post-synthesis. This is achieved through a combination of spectroscopic techniques, each providing unique and complementary information.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands. For instance, the N-H stretching vibrations of the primary and secondary amine groups (at positions 8 and 4, respectively) would typically appear as distinct bands in the 3300-3500 cm⁻¹ region. frontiersin.org Other expected signals would include C-H stretching from the aromatic quinoline (B57606) core and the aliphatic propyl group (around 2850-3100 cm⁻¹), C=C and C=N stretching vibrations from the quinoline ring (1500-1620 cm⁻¹), and N-H bending vibrations (1550-1650 cm⁻¹). arabjchem.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H and ¹³C NMR) provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. Key signals would include the aromatic protons on the quinoline ring, distinct signals for the protons of the -NH₂ and -NH- groups, and the characteristic signals for the propyl group (a triplet for the terminal CH₃, a sextet for the middle CH₂, and a triplet for the CH₂ attached to the nitrogen). acs.org
¹³C NMR: The carbon NMR spectrum would confirm the number of unique carbon atoms in the molecule. The aromatic carbons of the quinoline ring would resonate in the downfield region (typically 110-150 ppm), while the aliphatic carbons of the propyl group would appear in the upfield region. acs.orgrsc.org
Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) would be employed to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion (M+H)⁺ peak. acs.org
The combined data from these spectroscopic methods allows for the complete and unambiguous structural elucidation of synthesized this compound. researchgate.net
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Expected Observations |
| IR Spectroscopy | N-H stretches (~3300-3500 cm⁻¹), Aromatic C-H stretches (~3000-3100 cm⁻¹), Aliphatic C-H stretches (~2870-2960 cm⁻¹), C=C/C=N stretches (~1500-1620 cm⁻¹) |
| ¹H NMR | Signals for aromatic protons, two distinct amine proton signals, and signals corresponding to the n-propyl group (triplet, sextet, triplet pattern) |
| ¹³C NMR | Resonances for aromatic carbons and three distinct resonances for the aliphatic carbons of the propyl group |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₅N₃) |
In Vitro Assay Development and High-Throughput Screening for Biological Activity
Once the structure is confirmed, the next step involves evaluating the biological activity of this compound using in vitro assays. These laboratory-based tests are crucial for identifying initial bioactivity and determining potency.
For quinoline derivatives, which are known for a wide range of pharmacological effects including antimalarial and anticancer properties, specific assays are developed. nih.govresearchgate.net High-throughput screening (HTS) allows for the rapid testing of compounds against biological targets. mdpi.com For example, in the context of antimalarial research, HTS assays using strains of Plasmodium falciparum are common. These assays measure the ability of a compound to inhibit parasite growth, often using fluorescent or colorimetric readouts to determine the half-maximal inhibitory concentration (IC₅₀). nih.gov
Similarly, for anticancer potential, a panel of human cancer cell lines (e.g., breast, lung, colon) would be used to assess the compound's cytotoxic effects. researchgate.net Assays measuring cell viability, proliferation, or apoptosis are employed to determine the IC₅₀ values against these cell lines. researchgate.net The selectivity of the compound is also assessed by testing its cytotoxicity against non-cancerous cell lines, such as VERO cells, to calculate a selectivity index (SI). nih.gov
Table 2: Illustrative In Vitro Biological Activity Profile for a Quinoline Derivative
| Assay Type | Target/Cell Line | Metric | Illustrative Result |
| Antimalarial | P. falciparum (D6, CQ-sensitive) | IC₅₀ | 0.05 µM |
| Antimalarial | P. falciparum (W2, CQ-resistant) | IC₅₀ | 0.15 µM |
| Anticancer | A549 (Lung Carcinoma) | IC₅₀ | 2.5 µM |
| Anticancer | MCF-7 (Breast Carcinoma) | IC₅₀ | 4.1 µM |
| Cytotoxicity | VERO (Normal Kidney Cells) | CC₅₀ | > 50 µM |
In Vivo Preclinical Models for Efficacy and Mechanistic Studies (e.g., Plasmodium berghei mouse model, zebrafish xenografts)
Promising results from in vitro assays necessitate validation in living organisms. In vivo preclinical models are indispensable for evaluating a compound's efficacy, understanding its pharmacokinetic profile, and investigating its mechanism of action in a complex biological system.
Plasmodium berghei Mouse Model: For assessing antimalarial activity, the Plasmodium berghei infection model in mice is a standard. ejurnal-analiskesehatan.web.idpberghei.nl Mice are infected with the parasite, and the efficacy of this compound would be evaluated based on its ability to reduce parasitemia (the percentage of infected red blood cells) and prolong the survival of the treated mice compared to untreated controls. nih.govnih.gov This model is crucial for demonstrating in vivo efficacy, which is a critical step in drug development. core.ac.uk
Zebrafish Xenografts: The zebrafish (Danio rerio) model, particularly larval xenografts, has emerged as a powerful tool for in vivo studies, especially in cancer research. nih.gov Human cancer cells, often fluorescently labeled, are implanted into transparent zebrafish embryos. mdpi.com The effect of the compound on tumor growth, proliferation, and metastasis can be observed directly and non-invasively in the living animal. researchgate.netnih.gov This model offers advantages of speed and scalability, allowing for relatively rapid in vivo assessment of a compound's anti-tumor potential. mdpi.com
Bioinformatic and Chemoinformatic Approaches for Data Analysis
Computational tools are integrated throughout the research process to analyze data, predict properties, and guide drug design. nih.gov
Chemoinformatics: This approach uses computational methods to analyze chemical data. For a library of quinoline derivatives including this compound, chemoinformatic tools can be used to develop Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com These models correlate the chemical structures of compounds with their biological activities to identify key structural features responsible for potency. Furthermore, chemoinformatics is used to predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, helping to identify candidates with favorable drug-like characteristics early in the discovery pipeline. nih.govacs.org
Bioinformatics: This field applies computational techniques to analyze biological data. In mechanistic studies, molecular docking, a key bioinformatics tool, can be used to predict how this compound might bind to a specific protein target, such as an essential enzyme in the malaria parasite or a kinase involved in cancer progression. frontiersin.orgnih.govrjraap.com These simulations provide insights into the molecular basis of the compound's action and can guide the design of more potent and selective analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
